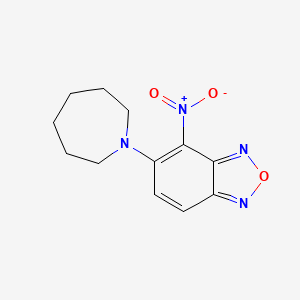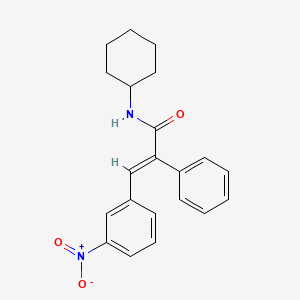
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that belongs to the class of isoindolinecarboxylates. It is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. The compound is synthesized using a specific method that involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine, followed by the addition of maleic anhydride.
Mecanismo De Acción
The mechanism of action of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. The compound is also thought to interact with specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are varied and depend on the specific application. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to interact with specific receptors in the body, leading to changes in cellular signaling pathways. The compound has been used in the study of cancer and other diseases, where it has been shown to have anti-tumor and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate in lab experiments include its ability to inhibit enzyme activity and interact with specific receptors in the body. This makes it a valuable tool for studying the mechanism of action and biochemical and physiological effects of various compounds. However, the compound has some limitations. It is not suitable for use in vivo, as it has not been shown to be safe for use in humans. It is also not suitable for use in certain types of assays, as it may interfere with the results.
Direcciones Futuras
There are many future directions for research involving 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One area of research is the development of new drugs that target specific enzymes or receptors in the body. Another area of research is the study of the compound's anti-tumor and anti-inflammatory effects, which may lead to the development of new cancer treatments. Additionally, the compound may be used in the development of new assays for enzyme activity, which could lead to advances in the field of enzymology.
Métodos De Síntesis
The synthesis of 2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the reaction between 4-nitrobenzaldehyde and 2-butoxyethylamine in the presence of acetic acid and sodium acetate. The resulting product is then reacted with maleic anhydride to form the final compound. The reaction is carried out under reflux conditions, and the product is purified using recrystallization.
Aplicaciones Científicas De Investigación
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is used in scientific research as a tool to study the mechanism of action and biochemical and physiological effects of various compounds. It is commonly used in the development of new drugs and in the study of drug-receptor interactions. The compound is also used in the study of enzyme activity and in the development of new assays for enzyme activity.
Propiedades
IUPAC Name |
2-butoxyethyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-2-3-10-29-11-12-30-21(26)14-4-9-17-18(13-14)20(25)22(19(17)24)15-5-7-16(8-6-15)23(27)28/h4-9,13H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAXRZYHZLSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)
![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)
![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5035553.png)
![4-[4-(2-tert-butylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5035564.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-(4-isopropylphenyl)acrylamide](/img/structure/B5035565.png)
![N-[4-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-4-methylbenzamide](/img/structure/B5035572.png)
![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)